molecular formula C7H5ClO2 B123124 2-Chlorobenzoic acid CAS No. 118-91-2

2-Chlorobenzoic acid

Cat. No. B123124
CAS RN: 118-91-2
M. Wt: 156.56 g/mol
InChI Key: IKCLCGXPQILATA-UHFFFAOYSA-N
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Patent
US05821385

Procedure details

If 2,4-dichlorobenzoic acid is reacted with glycine analogously to DE-C 142 507 by initially introducing all the reactants into the reaction vessel and then carrying out the reaction while stirring and heating, by-products, in particular 4-chlorosalicylic acid, form - as a corresponding comparison experiment demonstrates - to a not inconsiderable extent. The statement made in DE-C 142 507, that the yield is almost the yield in theory when 2-chlorobenzoic acid is used, cannot be confirmed if 2,4-dichlorobenzoic acid is used as the starting substance.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9](Cl)[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].NCC(O)=O>ClC1C=C(O)C(=CC=1)C(O)=O>[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC=1C=C(C(C(=O)O)=CC1)O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by initially introducing all the reactants into the reaction vessel
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
heating

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.